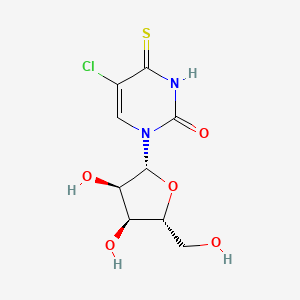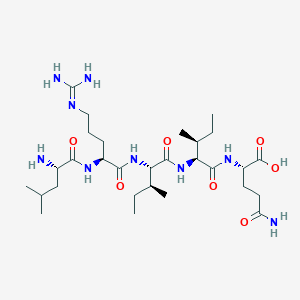![molecular formula C16H11ClN2O2S B14190043 N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide CAS No. 914644-22-7](/img/structure/B14190043.png)
N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide is a chemical compound that belongs to the class of thieno[2,3-c]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thieno[2,3-c]pyridine scaffold in the structure contributes to its unique chemical properties and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide typically involves the formation of the thieno[2,3-c]pyridine core followed by the introduction of the 4-chlorobenzoyl and acetamide groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-c]pyridine ring. The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and bases like triethylamine (TEA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include multiple steps of purification, such as recrystallization and chromatography, to obtain the desired product. The use of automated reactors and controlled reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins, such as kinases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mecanismo De Acción
The mechanism of action of N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the thieno[2,3-c]pyridine scaffold allows for specific interactions with biological targets, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-c]pyridine derivatives: Compounds with similar core structures but different substituents.
Benzoyl derivatives: Compounds with benzoyl groups attached to different heterocyclic cores.
Acetamide derivatives: Compounds with acetamide groups attached to various aromatic or heteroaromatic systems.
Uniqueness
N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide is unique due to the combination of the thieno[2,3-c]pyridine core with the 4-chlorobenzoyl and acetamide groups. This specific arrangement of functional groups contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
914644-22-7 |
|---|---|
Fórmula molecular |
C16H11ClN2O2S |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
N-[3-(4-chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C16H11ClN2O2S/c1-9(20)19-16-14(12-6-7-18-8-13(12)22-16)15(21)10-2-4-11(17)5-3-10/h2-8H,1H3,(H,19,20) |
Clave InChI |
HVUAERBVZFEUKO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C2=C(S1)C=NC=C2)C(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',4'-Dichloro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14189962.png)


![7-[2-(Methoxymethoxy)ethyl]-2,4,10-trioxa-7-azaundecan-11-OL](/img/structure/B14189977.png)
![(6R)-6-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14189990.png)
![P,P-Diphenyl-N-[(2-phenylethyl)carbamoyl]phosphinic amide](/img/structure/B14189997.png)

![5-{(E)-[(Anthracen-2-yl)imino]methyl}thiophene-2-carbaldehyde](/img/structure/B14190009.png)



![2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14190025.png)


